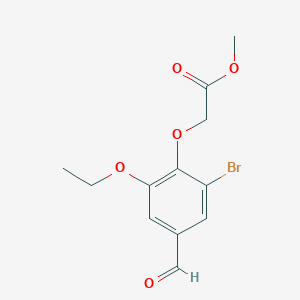

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVHCOYTQUHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of bromo and formyl groups on biological systems. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate exerts its effects depends on its specific application. In drug synthesis, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the target and the biological system involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Functional and Reactivity Differences

Ester Group Variations: Replacing the methyl ester in the target compound with an ethyl ester (e.g., in ) increases lipophilicity and may alter metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .

Bromine vs. Chlorine: Bromine’s larger atomic radius (compared to chlorine in ) may influence π-stacking interactions in crystal packing or binding affinities in biological systems .

Hydrogen Bonding and Crystallinity: The absence of strong hydrogen-bond donors in the target compound contrasts with ’s hydrazinylidene group, which can participate in extensive H-bonding networks. This difference impacts crystallization behavior and solubility .

Biological Activity

Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a synthetic compound with a unique molecular structure, characterized by the presence of a bromine atom, an ethoxy group, and a formyl group attached to a phenoxyacetate backbone. Its molecular formula is , and it has a molecular weight of approximately 331.159 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.

The compound is synthesized through multi-step organic reactions, which may include nucleophilic substitutions and hydrolysis. The presence of reactive functional groups makes it a versatile intermediate in organic synthesis. The typical synthetic route involves the following steps:

- Formation of the Phenoxyacetate Backbone : Starting materials are reacted to create the core structure.

- Bromination : A bromination step introduces the bromine atom at the 2-position.

- Ethoxylation and Formylation : The addition of ethoxy and formyl groups completes the synthesis.

Case Studies

- Cell Proliferation Assays : Research utilizing similar compounds often employs assays like the CellTiter 96® Aqueous One Solution Cell Proliferation Assay to evaluate their potency against cancer cell lines. For instance, compounds are tested across a concentration range (1–100 µM) to determine their IC50 values, which indicate the concentration required to inhibit 50% of cell growth .

- In Vitro Studies : In vitro studies have shown that structurally analogous compounds can selectively target tumorigenic cells without affecting non-tumorigenic cells, suggesting a potential therapeutic window for this compound .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Ethyl (2-bromo-6-methoxyphenyl)acetate | Contains methoxy instead of ethoxy | Exhibits different solubility characteristics |

| Methyl (2-bromo-4-methoxyphenyl)acetate | Lacks the formyl group | Potentially less reactive than target compound |

| Methyl (2-chloro-6-ethoxyphenyl)acetate | Contains chlorine instead of bromine | May show different biological activities |

The specific combination of bromine and formyl functionalities in this compound may enhance its reactivity and biological activity compared to these similar compounds .

Future Directions

The biological activity of this compound warrants further investigation. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles. Key findings include:

Reagents and Conditions

| Nucleophile | Solvent | Catalyst/Base | Temperature | Product |

|---|---|---|---|---|

| Amines | DMSO/DMF | K₂CO₃ | 80–100°C | 2-Amino derivatives |

| Thiols | THF | Et₃N | 60°C | Thioether analogs |

| Alkoxides | Methanol | NaOH | Reflux | 2-Alkoxy-substituted products |

Mechanism :

-

Proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway due to electron-withdrawing groups (formyl, ethoxy) activating the ring.

-

Steric hindrance from the ethoxy group at the 6-position slows reactivity compared to unsubstituted analogs.

Key Observations :

-

Amine substitutions yield high regioselectivity (>90%) under basic conditions.

-

Thiols require polar aprotic solvents to enhance nucleophilicity.

Oxidation and Reduction of the Formyl Group

The formyl group at the 4-position is redox-active:

Oxidation

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| KMnO₄ | H₂O/H⁺ | Reflux, 6 hrs | Carboxylic acid derivative |

| CrO₃ | Acetic acid | 50°C, 3 hrs | Carboxylic acid (lower yield) |

Reduction

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| NaBH₄ | MeOH | RT, 2 hrs | Primary alcohol |

| LiAlH₄ | THF | 0°C to RT, 4 hrs | Primary alcohol (quantitative) |

Applications :

-

Oxidized products serve as intermediates for carboxylate-containing pharmaceuticals .

-

Reduced alcohols are precursors for etherification or esterification.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcohol exchange:

Hydrolysis

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH | None | Carboxylic acid | 85% |

| H₂SO₄, reflux | Acid | Carboxylic acid | 92% |

Transesterification

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 8 hrs | Ethyl ester derivative |

| Benzyl alc. | Ti(OiPr)₄ | 80°C, 12 hrs | Benzyl ester (low yield) |

Kinetics :

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS at the 5-position (para to ethoxy group):

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro derivative |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 4 hrs | 5-Sulfo analog |

Regioselectivity :

-

Directed by the ethoxy group’s +M effect, favoring substitution at the 5-position.

Cross-Coupling Reactions

The bromine atom enables catalytic cross-coupling:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biphenyl derivative | 78% |

| Vinylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | Styryl-substituted compound | 65% |

Limitations :

Condensation Reactions

The formyl group participates in Schiff base formation:

| Amine | Solvent | Conditions | Product |

|---|---|---|---|

| Aniline | EtOH | RT, 12 hrs | Imine derivative |

| Hydrazine | MeOH | Reflux, 6 hrs | Hydrazone |

Applications :

-

Hydrazones are precursors for heterocyclic synthesis (e.g., pyrazoles).

Q & A

Q. Q1. What are the key synthetic strategies for preparing Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution or alkylation reactions. For example:

- Alkylation Step : Reacting a phenolic precursor (e.g., 2-bromo-6-ethoxy-4-hydroxybenzaldehyde) with methyl bromoacetate in the presence of a base like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or acetone). This mirrors methods used for ethyl 2-(4-nitrophenoxy)acetate synthesis, where K₂CO₃ and KI were employed as catalysts .

- Optimization : Control reaction temperature (reflux at 80–100°C) and stoichiometry (1:1.2 molar ratio of phenol to alkylating agent). Monitor progress via TLC and purify using column chromatography (e.g., ethyl acetate/petroleum ether gradients) .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, ethoxy, formyl groups). For example, the formyl proton typically appears as a singlet near δ 10 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP for visualization provides unambiguous confirmation of stereochemistry and packing .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, ethoxy, formyl groups). For example, the formyl proton typically appears as a singlet near δ 10 ppm .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (bromo, ethoxy, formyl) influence the compound’s reactivity in further functionalization?

Answer:

- Bromo Group : Acts as a directing group for electrophilic substitution but may hinder nucleophilic attacks due to steric/electronic effects.

- Ethoxy Group : Electron-donating nature activates the aromatic ring toward electrophiles, while steric bulk may limit regioselectivity.

- Formyl Group : Enhances electrophilicity at the para position, making it susceptible to nucleophilic additions (e.g., hydrazine for hydrazone formation). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. Q4. What challenges arise in crystallographic refinement of this compound, and how can data contradictions be resolved?

Answer:

- Challenges :

- Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR coupling constants) and Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or torsion angles .

Q. Q5. How can conflicting literature data on reaction yields or byproducts be addressed during method development?

Answer:

- Systematic Screening : Vary solvents (e.g., DMF vs. acetonitrile), bases (Cs₂CO₃ vs. K₂CO₃), and temperatures to identify optimal conditions.

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., de-ethoxy derivatives or ester hydrolysis products). For example, ethyl acetate extraction and brine washing minimize hydrolytic byproducts .

- Reproducibility : Document moisture sensitivity (e.g., anhydrous conditions for formyl group stability) .

Methodological Considerations

Q. Q6. What computational tools are recommended for predicting the compound’s physicochemical properties or interaction potential?

Answer:

- DFT Calculations : Gaussian or ORCA software to compute dipole moments, polarizability, and Fukui indices for reactivity prediction .

- Molecular Docking : AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes interacting with the formyl group) .

Q. Q7. How can researchers mitigate degradation during storage or handling?

Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the formyl group .

- Handling : Use gloveboxes for air-sensitive steps (e.g., reduction of nitro intermediates) .

Structural and Functional Analogues

Q. Q8. How do structural analogues (e.g., methyl 2-(5-bromo-2-hydroxyphenyl)acetate) inform SAR studies for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.